Talisomycin B
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Overview
Description
Talisomycin B is a third-generation analog of bleomycin, an antitumor antibiotic complex. It is produced by the bacterium Streptoalloteichus hindustanus and is known for its potent antitumor activity. This compound, along with its counterpart Talisomycin A, has been the subject of extensive research due to its unique molecular structure and significant clinical potential .
Preparation Methods
Synthetic Routes and Reaction Conditions: Talisomycin B is synthesized through a series of complex chemical reactions involving the modification of the bleomycinic acid portion of the molecule. The synthesis involves the incorporation of unique amino acids and sugars, such as 4-amino-4,6-dideoxy-L-talopyranosyl .
Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptoalloteichus hindustanus under controlled conditions. The compound is then isolated and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Talisomycin B undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its biological activity and therapeutic applications .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed: The major products formed from the reactions of this compound include various derivatives that retain the antitumor activity of the parent compound. These derivatives are often used in further research and development of new therapeutic agents .
Scientific Research Applications
Talisomycin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of DNA cleavage and repair. In biology, it serves as a tool for investigating cellular processes and pathways. In medicine, this compound is being explored for its potential as an antitumor agent, with several studies demonstrating its efficacy against various types of cancer .
Mechanism of Action
The mechanism of action of Talisomycin B involves the cleavage of DNA strands, leading to the inhibition of DNA synthesis and cell division. This is achieved through the formation of a complex with iron and oxygen, which generates reactive oxygen species that cause DNA strand breaks. The molecular targets of this compound include DNA and various proteins involved in DNA repair and replication .
Comparison with Similar Compounds
Talisomycin B is unique among its analogs due to its specific modifications in the bleomycinic acid portion of the molecule. Similar compounds include Talisomycin A, Bleomycin A2, and other third-generation bleomycin analogs. This compound stands out for its enhanced antitumor activity and reduced toxicity compared to its predecessors .
Properties
CAS No. |
65057-91-2 |
---|---|
Molecular Formula |
C62H98N20O26S2 |
Molecular Weight |
1603.7 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[(1R,2S)-2-[[6-amino-2-[(1S)-3-amino-1-[[(2S)-2,3-diamino-3-oxopropyl]amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[(2R,3S)-5-[[(2S,3R)-1-[[2-[4-[4-[3-(4-aminobutylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate |
InChI |
InChI=1S/C62H98N20O26S2/c1-21-36(79-51(81-49(21)67)26(12-33(65)87)73-14-25(64)50(68)96)53(98)80-38(46(27-15-71-20-74-27)105-61-48(42(92)39(89)31(16-83)104-61)106-60-44(94)47(107-62(69)101)40(90)32(17-84)103-60)55(100)75-22(2)30(86)13-34(88)78-37(23(3)85)54(99)82-56(108-59-43(93)41(91)35(66)24(4)102-59)45(95)58-77-29(19-110-58)57-76-28(18-109-57)52(97)72-11-7-10-70-9-6-5-8-63/h15,18-20,22-26,30-32,35,37-48,56,59-61,70,73,83-86,89-95H,5-14,16-17,63-64,66H2,1-4H3,(H2,65,87)(H2,68,96)(H2,69,101)(H,71,74)(H,72,97)(H,75,100)(H,78,88)(H,80,98)(H,82,99)(H2,67,79,81)/t22-,23-,24+,25+,26+,30+,31+,32-,35-,37+,38+,39-,40-,41-,42+,43-,44+,45?,46+,47+,48+,56?,59+,60-,61+/m1/s1 |
InChI Key |
JBMBADLYKKSXRS-FUATYRKLSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)C[C@@H]([C@@H](C)NC(=O)[C@H]([C@H](C4=CN=CN4)O[C@H]5[C@H]([C@H]([C@@H]([C@@H](O5)CO)O)O)O[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)[C@H](CC(=O)N)NC[C@@H](C(=O)N)N)N)C)O)O)O)N |
Canonical SMILES |
CC1C(C(C(C(O1)OC(C(C2=NC(=CS2)C3=NC(=CS3)C(=O)NCCCNCCCCN)O)NC(=O)C(C(C)O)NC(=O)CC(C(C)NC(=O)C(C(C4=CN=CN4)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)OC(=O)N)O)NC(=O)C7=C(C(=NC(=N7)C(CC(=O)N)NCC(C(=O)N)N)N)C)O)O)O)N |
Origin of Product |
United States |
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